N-Heptanoyl-DL-homosérine lactone

Vue d'ensemble

Description

N-Heptanoyl-DL-homoserine lactone (N-HHL) is a naturally occurring signal molecule that is produced by many Gram-negative bacteria. It is a signal molecule involved in quorum sensing, a process in which bacteria communicate with one another and coordinate their activities. N-HHL is an important signaling molecule for the regulation of gene expression in bacteria, and has been extensively studied in recent years. It has been found to have a wide range of applications in scientific research and in the development of new drugs and therapies.

Applications De Recherche Scientifique

Détection de Quorum Chez les Bactéries

Le N-Heptanoyl-DL-homosérine lactone est une petite molécule de signalisation diffusible impliquée dans la détection de quorum, contrôlant ainsi l'expression des gènes et affectant le métabolisme cellulaire . Cette molécule joue un rôle crucial dans la communication bactérienne, régulant les interactions cellulaires via de petites molécules de signalisation chimique .

Régulation de la Virulence

Cette molécule a été trouvée pour réguler la virulence, qui est le degré de pathogénicité au sein d'un groupe ou d'une espèce de bactéries . Cela pourrait avoir des implications importantes pour la compréhension et le contrôle des infections bactériennes.

Prévention des Infections

Le this compound a été étudié pour son rôle dans la prévention des infections . En comprenant comment cette molécule fonctionne dans la communication bactérienne, les chercheurs pourraient être en mesure de développer de nouvelles stratégies pour prévenir les infections bactériennes.

Septicémie Chez les Poissons

Cette molécule a été associée à la septicémie chez les poissons . Comprendre son rôle pourrait conduire à de meilleurs traitements et stratégies de prévention pour cette maladie grave en aquaculture.

Détection via un Capteur QCM à Base de MIP

Le this compound peut être détecté avec une sensibilité élevée à partir du milieu aqueux en utilisant des membranes polymères à empreinte moléculaire préparées sur des puces QCM . Cela pourrait avoir des applications significatives dans la surveillance de la communication bactérienne et des infections.

6. Amélioration des Performances des Micro-organismes Tolérants aux Fortes Concentrations d'Ammoniaque À 25 °C, le N-heptanoyl-L-homosérine lactone (C7-HSL) a considérablement favorisé la croissance et l'activité des micro-organismes, amélioré la synthèse des protéines et la formation des acides aminés tryptophane, et inhibé la production de polysaccharides, contrôlant ainsi efficacement l'accumulation d'azote nitreux .

Signalisation Cellulaire Bactérienne

Le this compound est impliqué dans les voies de signalisation cellulaire bactériennes . Comprendre ces voies pourrait conduire au développement de nouvelles stratégies antibactériennes.

Formation de Biofilms

La détection de quorum, dans laquelle le this compound est impliqué, joue un rôle dans les actions bactériennes telles que la formation de biofilms . Les biofilms sont un mode courant de croissance bactérienne qui peut conduire à des infections persistantes et sont souvent résistants aux antibiotiques.

Mécanisme D'action

Target of Action

N-Heptanoyl-DL-homoserine lactone (C7-HSL) is a member of the N-acyl-homoserine lactone (AHL) family . AHLs are known to regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella . They are involved in quorum sensing, a process of cell-to-cell communication among bacteria .

Mode of Action

The mode of action of C7-HSL, like other AHLs, is through the regulation of gene expression in bacteria . This regulation is achieved by interacting with specific receptor proteins within the bacterial cells, triggering changes in gene expression and influencing bacterial behavior .

Biochemical Pathways

The biochemical pathways affected by C7-HSL are those involved in quorum sensing . Quorum sensing allows bacteria to monitor their population density and coordinate group behaviors. When the concentration of AHLs like C7-HSL reaches a certain threshold, it triggers a change in gene expression that can affect various biological functions, such as virulence, biofilm formation, and antibiotic resistance .

Result of Action

The result of C7-HSL action is the regulation of bacterial behaviors. For example, at 25 °C, C7-HSL significantly promoted the growth and activity of microorganisms, enhanced protein synthesis and the formation of tryptophan amino acids, and inhibited polysaccharide production . This effectively controlled nitrite nitrogen accumulation .

Action Environment

The action of C7-HSL is influenced by environmental factors. For instance, at 25 °C, C7-HSL was found to be the best-performing AHL, promoting the growth and activity of microorganisms . The performance of c7-hsl can vary under different environmental conditions, indicating that its action, efficacy, and stability are sensitive to the environment .

Analyse Biochimique

Biochemical Properties

N-Heptanoyl-DL-homoserine lactone plays a significant role in biochemical reactions, particularly in bacterial quorum sensing . It interacts with various enzymes, proteins, and other biomolecules, regulating gene expression in gram-negative bacteria such as Echerichia and Salmonella .

Cellular Effects

N-Heptanoyl-DL-homoserine lactone influences cell function by affecting cellular metabolism and controlling gene expression . It has been found to significantly promote the growth and activity of microorganisms, enhance protein synthesis, and inhibit polysaccharide production .

Molecular Mechanism

The molecular mechanism of N-Heptanoyl-DL-homoserine lactone involves its binding interactions with biomolecules and its role in enzyme activation or inhibition . It exerts its effects at the molecular level, leading to changes in gene expression and influencing bacterial quorum sensing .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Heptanoyl-DL-homoserine lactone can change over time . It has been observed to effectively control nitrite nitrogen accumulation, indicating its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-Heptanoyl-DL-homoserine lactone can vary with different dosages in animal models . Specific threshold effects, as well as toxic or adverse effects at high doses, have not been mentioned in the available literature.

Metabolic Pathways

N-Heptanoyl-DL-homoserine lactone is involved in the metabolic pathways of gram-negative bacteria . It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

As a small, diffusible molecule, it is likely to be transported across cell membranes and distributed throughout the cell .

Subcellular Localization

Given its role in quorum sensing, it is likely to be found in the cytoplasm where it can interact with intracellular targets .

Propriétés

IUPAC Name |

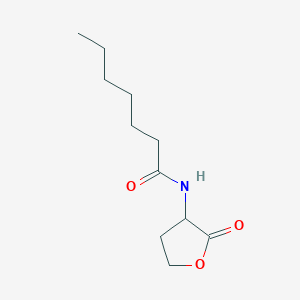

N-(2-oxooxolan-3-yl)heptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMZLSDESAOPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407866 | |

| Record name | N-Heptanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106983-26-0 | |

| Record name | N-Heptanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

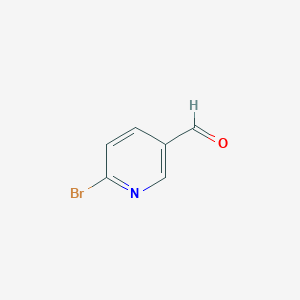

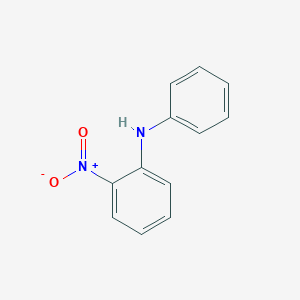

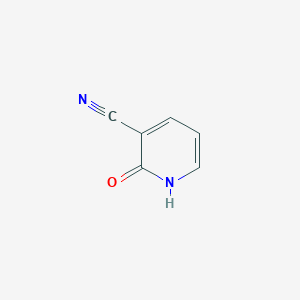

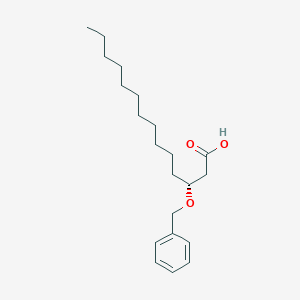

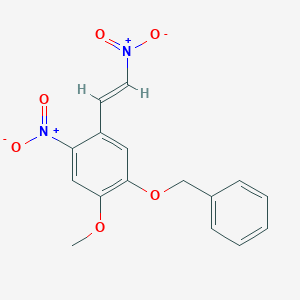

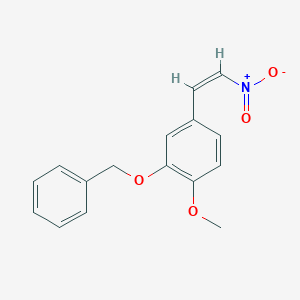

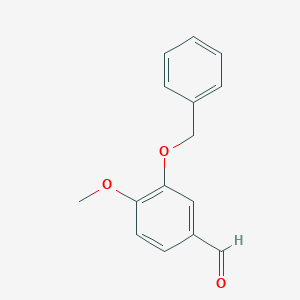

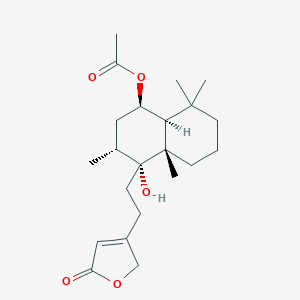

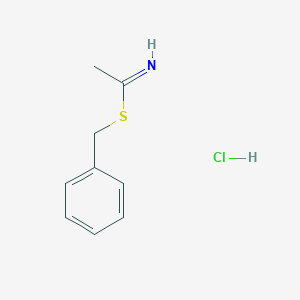

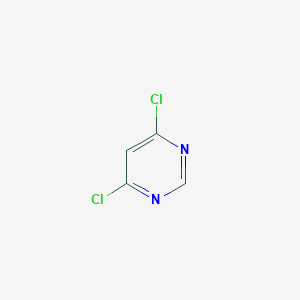

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-Heptanoyl-DL-homoserine lactone interact with the quorum sensing system in Sinorhizobium meliloti?

A1: Research suggests that while C7HSL can bind to the LuxR-type regulator ExpR in Sinorhizobium meliloti, it is unable to activate the protein to bind to its target DNA sequence in the sinRI locus. [] This is in contrast to other acyl homoserine lactones (AHLs) with longer acyl chains (8-20 carbons), which can both bind to and activate ExpR, ultimately influencing gene expression. [] This difference in activity highlights the importance of the acyl side chain length in AHL-mediated quorum sensing.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)